molecular formula C10H12O2 B8727066 2-Methylphenyl propanoate CAS No. 7497-88-3

2-Methylphenyl propanoate

Cat. No. B8727066
Key on ui cas rn: 7497-88-3
M. Wt: 164.20 g/mol
InChI Key: XLLPLDFNCXWUOT-UHFFFAOYSA-N
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Patent
US09314023B2

Procedure details

At 0° C., to a mixture of nitromethane 150 ml and propionic acid o-tolyl ester (described in Reference Preparation example 113) 14 g was added aluminum trichloride 30 g. The resulting mixture was heated to 50° C. and was stirred for twelve hours. To the reaction mixture was added ice water 200 ml and the resulting mixture was extracted with ethyl acetate. The organic layer was washed with water and was dried over anhydrous magnesium sulfate, and was then concentrated under reduced pressure. The resulting residue was subjected to a silica gel column chromatography to give 1-(4-hydroxy-3-methyl-phenyl)-propane-1-one 8.8 g.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:12])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:7]C(=O)CC.[Cl-].[Cl-].[Cl-].[Al+3]>[N+](C)([O-])=O>[OH:7][C:2]1[CH:3]=[CH:4][C:5]([C:2](=[O:7])[CH2:1][CH3:6])=[CH:6][C:1]=1[CH3:12] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Two
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
C1(=C(C=CC=C1)OC(CC)=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred for twelve hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C(CC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: CALCULATEDPERCENTYIELD 125.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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